molecular formula C24H26O4 B12176951 ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B12176951
M. Wt: 378.5 g/mol
InChI Key: MZGVQVLXECMHQP-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the tert-butyl group and the ethyl ester. The final step involves the addition of the phenylprop-2-en-1-yloxy group.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Formation of Ethyl Ester: The ethyl ester can be formed by esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Addition of Phenylprop-2-en-1-yloxy Group: The final step involves the reaction of the benzofuran derivative with phenylprop-2-en-1-ol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    2-tert-butyl-5-{(2-methylprop-2-en-1-yl)oxy}-1-benzofuran-3-carboxylic acid: Similar structure but with a different alkyl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Different core structure but similar functional groups.

Properties

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 2-tert-butyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H26O4/c1-5-26-23(25)21-19-16-18(13-14-20(19)28-22(21)24(2,3)4)27-15-9-12-17-10-7-6-8-11-17/h6-14,16H,5,15H2,1-4H3/b12-9+

InChI Key

MZGVQVLXECMHQP-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC/C=C/C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.